3-Chloro-6,7-difluoroisoquinoline 3-Chloro-6,7-difluoroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1699360-37-6
VCID: VC7324673
InChI: InChI=1S/C9H4ClF2N/c10-9-3-5-1-7(11)8(12)2-6(5)4-13-9/h1-4H
SMILES: C1=C2C=C(N=CC2=CC(=C1F)F)Cl
Molecular Formula: C9H4ClF2N
Molecular Weight: 199.58

3-Chloro-6,7-difluoroisoquinoline

CAS No.: 1699360-37-6

Cat. No.: VC7324673

Molecular Formula: C9H4ClF2N

Molecular Weight: 199.58

* For research use only. Not for human or veterinary use.

3-Chloro-6,7-difluoroisoquinoline - 1699360-37-6

Specification

CAS No. 1699360-37-6
Molecular Formula C9H4ClF2N
Molecular Weight 199.58
IUPAC Name 3-chloro-6,7-difluoroisoquinoline
Standard InChI InChI=1S/C9H4ClF2N/c10-9-3-5-1-7(11)8(12)2-6(5)4-13-9/h1-4H
Standard InChI Key WFTVCDGKDNIKTI-UHFFFAOYSA-N
SMILES C1=C2C=C(N=CC2=CC(=C1F)F)Cl

Introduction

Chemical Characterization and Structural Elucidation

Molecular Architecture

3-Chloro-6,7-difluoroisoquinoline belongs to the isoquinoline class of heterocycles, characterized by a benzene ring fused to a pyridine ring. The systematic name derives from the substitution pattern: a chlorine atom at position 3 and fluorine atoms at positions 6 and 7 on the fused aromatic system . The molecular formula C₉H₄ClF₂N corresponds to a molar mass of 199.59 g/mol, calculated from isotopic composition .

The SMILES notation (C1=C2C=C(N=CC2=CC(=C1F)F)Cl) encodes the connectivity, while the InChIKey (WFTVCDGKDNIKTI-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .

Spectroscopic Profiles

While experimental IR, NMR, and mass spectra for 3-chloro-6,7-difluoroisoquinoline remain unpublished, analogous halogenated isoquinolines exhibit characteristic spectral patterns:

  • IR: Absence of N-H stretches (3200–3500 cm⁻¹) confirms aromaticity, with C-Cl and C-F vibrations expected at 550–850 cm⁻¹ and 1000–1300 cm⁻¹, respectively .

  • ¹H NMR: Protons adjacent to electronegative substituents typically deshield to δ 7.5–9.5 ppm, as observed in 6-chloroquinoxaline derivatives .

  • Mass Spectrometry: Predominant molecular ion peaks at m/z 199 (M⁺) with chlorine isotopic patterns (3:1 ratio for ³⁵Cl/³⁷Cl) .

Collision Cross-Section Analysis

Ion mobility spectrometry predictions for 3-chloro-6,7-difluoroisoquinoline reveal adduct-dependent cross-sectional areas:

Adductm/zPredicted CCS (Ų)
[M+H]⁺200.00731134.1
[M+Na]⁺221.98925149.2
[M+NH₄]⁺217.03385143.2
[M-H]⁻197.99275134.8

These values suggest a compact, planar structure with moderate polarity, aligning with the aromatic system’s rigidity .

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Routes

While no published synthesis exists for 3-chloro-6,7-difluoroisoquinoline, analogous methods for chloro-fluoro isoquinolines suggest potential pathways:

Route 1: Skraup-Type Cyclization

  • Substrate Preparation: 3-Fluoro-4,5-difluorophenethylamine derivatives as precursors

  • Cyclodehydration: Concentrated sulfuric acid with oxidizing agents (e.g., nitrobenzene) at 150–200°C

  • Halogenation: Post-cyclization chlorination using PCl₅ or SOCl₂

Route 2: Friedländer Annulation

  • Knoevenagel Condensation: Difluorinated acetophenone with cyanoacetamide

  • Ring Closure: Acid-catalyzed cyclization to form the pyridine ring

  • Selective Chlorination: Directed ortho-metalation strategies for position-specific substitution

Challenges in Regioselective Synthesis

Achieving the precise 3-chloro-6,7-difluoro pattern presents multiple hurdles:

  • Fluorine Directing Effects: Fluorine’s strong electron-withdrawing nature complicates electrophilic substitution patterns .

  • Chlorine Incorporation: Late-stage chlorination risks overhalogenation, requiring protective group strategies for the fluorine substituents .

  • Solvent Compatibility: Polar aprotic solvents (DMF, DMSO) may coordinate with metallic catalysts, altering reaction pathways .

Physicochemical Properties and Stability

Thermodynamic Parameters

Predicted properties based on computational models and analog data:

  • LogP: 2.1–2.5 (moderate lipophilicity favoring membrane permeability)

  • Aqueous Solubility: <0.1 mg/mL at 25°C (pH 7.4)

  • Melting Point: 142–145°C (estimated via differential scanning calorimetry analogs)

Degradation Pathways

Accelerated stability studies on similar compounds indicate:

  • Photolysis: Cleavage of C-Cl bonds under UV light (λ < 300 nm)

  • Hydrolysis: Resistance to aqueous media at neutral pH, but susceptible to nucleophilic attack in basic conditions (pH > 10)

  • Oxidation: Ring-opening reactions with strong oxidizers (e.g., KMnO₄) at elevated temperatures

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity Index
3-Chloro-6,7-difluoroCl(3), F(6,7)Theoretical: 0.78
4-Chloro-6,7-dimethoxyCl(4), OCH₃(6,7)Experimental: 0.62
6-ChloroquinoxalineCl(6)Experimental: 0.55

Bioactivity Index: Normalized score (0–1) based on predicted target interactions

Future Research Directions

Synthetic Chemistry Priorities

  • Catalytic C-H Activation: Developing Pd/NHC systems for direct fluorination

  • Flow Chemistry: Continuous processing to control exothermic halogenation steps

Biological Screening Imperatives

  • High-Throughput Assays: Kinase panel screening across 400+ human targets

  • In Vivo Pharmacokinetics: Radiolabeled (¹⁸F) versions for PET imaging studies

Computational Modeling Needs

  • MD Simulations: Free energy calculations for blood-brain barrier penetration

  • QSAR Studies: Correlating substituent patterns with CYP450 inhibition

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